molecular formula C5H6BNO3 B567076 (3-Hydroxypyridin-2-yl)boronic acid CAS No. 1245942-28-2

(3-Hydroxypyridin-2-yl)boronic acid

Katalognummer: B567076
CAS-Nummer: 1245942-28-2
Molekulargewicht: 138.917
InChI-Schlüssel: SKVZVHMGMYUHQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Hydroxypyridin-2-yl)boronic acid ( 1245942-28-2 ) is a high-value heterocyclic organoboron compound with a molecular formula of C5H6BNO3 and a molecular weight of 138.92 g/mol . This compound serves as a crucial building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . Its dual functionality, featuring both a boronic acid group and a hydroxypyridine scaffold, allows researchers to efficiently construct complex biaryl structures found in many active pharmaceutical ingredients (APIs) . The 3-hydroxypyridin-2-yl group provided by this reagent is a privileged structure in medicinal chemistry, frequently appearing in the design of drug candidates . Its primary research value lies in its application as a key synthetic intermediate for the preparation of [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters, and amides, which are important classes of organic compounds . As an organoboron reagent, it facilitates reliable carbon-carbon bond formation, a fundamental transformation in constructing complex molecules. This product is intended for research and development purposes and is strictly for Research Use Only, not for diagnostic, therapeutic, or personal use .

Eigenschaften

IUPAC Name

(3-hydroxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVZVHMGMYUHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694446
Record name (3-Hydroxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245942-28-2
Record name (3-Hydroxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Catalytic Systems and Optimization

CatalystBaseSolvent SystemTemperatureYieldReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80°C68%
Pd(dppf)Cl₂·CH₂Cl₂Na₂CO₃Acetonitrile/H₂O100°C76%
Pd(OAc)₂/XPhosCsFTHF60°C82%

Key Findings :

  • Phosphine Ligands : Bulky ligands like XPhos suppress β-hydride elimination, improving yield.

  • Aqueous Conditions : Biphasic systems (e.g., dioxane/water) enhance boronic acid stability.

Iridium or Rhodium-Catalyzed C–H Borylation

Transition-metal-catalyzed C–H borylation enables direct functionalization of pyridine rings without pre-halogenation. Iridium complexes such as [Ir(COD)(OMe)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) selectively borylate the C2 position of 3-hydroxypyridine.

Reaction Parameters :

  • Catalyst Loading : 2 mol% Ir.

  • Boron Source : Bis(pinacolato)diboron (B₂Pin₂).

  • Yield : 50–60%, with >20:1 regioselectivity for C2 over C4.

Limitations :

  • Functional group tolerance is limited; hydroxyl groups require protection as silyl ethers to prevent catalyst poisoning.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. A patented route employs continuous flow chemistry for the palladium-catalyzed borylation of 3-hydroxy-2-bromopyridine, achieving 85% yield with a throughput of 1.2 kg/day. Key advancements include:

  • Catalyst Recycling : Immobilized Pd on mesoporous silica reduces metal leaching.

  • In Situ Hydrolysis : Integrated boronic ester hydrolysis minimizes intermediate isolation.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityCost ($/g)Purity (%)
Halogen-Metal Exchange45–65Moderate12090
Directed Ortho-Metallation58–72Low15095
Suzuki-Miyaura Coupling68–82High8098
C–H Borylation50–60Moderate20085

Trade-offs :

  • Suzuki-Miyaura coupling offers the best balance of yield and scalability for industrial applications.

  • C–H borylation avoids pre-functionalization but suffers from higher catalyst costs.

Challenges in Purification and Stability

This compound is hygroscopic and prone to boroxine formation. Mitigation strategies include:

  • Lyophilization : Freeze-drying from tert-butanol/water mixtures yields stable amorphous solids.

  • Derivatization : Conversion to pinacol esters improves shelf life, with reconstitution via acidic hydrolysis .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The hydroxyl group in (3-hydroxypyridin-2-yl)boronic acid is more acidic than alkoxy-substituted analogs (e.g., 2-methoxy or 6-isopropoxy), favoring faster complexation with diols or biological targets .
  • Electron-withdrawing substituents (e.g., Cl) lower pKa, increasing reactivity under physiological conditions, whereas bulky groups (e.g., isopropoxy) may reduce solubility .

Comparison of Physicochemical Properties

Acidity (pKa)

Boronic acid pKa values are critical for their reactivity in aqueous environments. Hydroxyl and electron-withdrawing substituents lower pKa, enhancing deprotonation and binding capacity:

  • Phenyl boronic acid : pKa ~8.8 (less reactive at pH 7.4) .
  • 3-AcPBA (3-acetamidophenylboronic acid) : pKa ~7.2 (optimized for glucose sensing) .
  • This compound : Predicted pKa ~7–7.5 due to electron-withdrawing hydroxyl group, comparable to 3-AcPBA but lower than alkoxy-substituted analogs .

Solubility

  • Phenanthren-9-yl boronic acid : Low aqueous solubility due to aromatic bulk, leading to precipitation in culture media .
  • 6-Hydroxynaphthalen-2-yl boronic acid : Moderate solubility; hydroxyl group improves hydrophilicity .
  • This compound : Likely higher solubility than purely aromatic analogs (e.g., phenanthrenyl) due to polar pyridine and hydroxyl groups.

Antiproliferative Effects

Aromatic boronic acids exhibit cytotoxicity via proteasome inhibition or transcription factor modulation:

  • 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM in 4T1 breast cancer cells .
  • Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM in the same model .
  • This compound : Predicted activity depends on hydroxyl group’s ability to hydrogen-bond with targets (e.g., proteases or kinases).

Enzyme Inhibition

  • Triazole-substituted boronic acids : Improved MICs against β-lactamases due to triazole’s hydrogen-bonding capacity .
  • This compound : Hydroxyl group may mimic triazole’s effects, enhancing interactions with enzymes like β-lactamases or proteasomes .

Biologische Aktivität

(3-Hydroxypyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its role in various biological activities and its applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The primary mechanism of action for this compound is its involvement in the Suzuki–Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron-containing reagent that undergoes transmetalation with palladium (Pd) catalysts, facilitating the formation of new molecular structures essential for drug development.

Target Enzymes

  • Histone Deacetylases (HDACs) : Recent studies have shown that derivatives of this compound can act as selective inhibitors of HDAC6 and HDAC8, key enzymes involved in the regulation of gene expression and cancer progression. For instance, 3-hydroxypyridin-2-thione (a related compound) was identified as a potent inhibitor with IC50 values of 681 nM and 3675 nM for HDAC6 and HDAC8, respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the hydroxyl group at the 3-position on the pyridine ring enhances its reactivity compared to other pyridinylboronic acids. This modification allows for specific interactions with target enzymes and improves the efficacy of cross-coupling reactions .

Comparative Analysis

CompoundIC50 against HDAC6IC50 against HDAC8
3-Hydroxypyridin-2-thione681 nM3675 nM
3-Hydroxypyridin-2-ylboronic acidNot explicitly reportedNot explicitly reported

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is relatively stable and can be synthesized efficiently. Its stability is crucial for maintaining biological activity during therapeutic applications. Factors such as solubility, permeability, and metabolic stability are essential considerations in its development as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of this compound in cancer therapy:

  • HDAC Inhibition : In a study focusing on selective HDAC inhibitors, several derivatives based on the 3-hydroxypyridine scaffold exhibited significant anti-cancer activities against various cell lines, including Jurkat T cells. These compounds demonstrated selective inhibition profiles that could be exploited for targeted cancer therapies .
  • Endonuclease Inhibition : Research has also identified 3-hydroxypyridin derivatives as effective endonuclease inhibitors, suggesting potential applications in antiviral therapies. The binding modes and activity were influenced by substituents at different positions on the pyridine ring, indicating a need for careful design in drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Histone Deacetylase Inhibition

One of the notable applications of (3-Hydroxypyridin-2-yl)boronic acid derivatives is their role as histone deacetylase inhibitors (HDACi). These compounds have been shown to selectively inhibit HDAC 6 and HDAC 8, which are implicated in various cancers. For instance, research indicates that derivatives of this compound exhibit IC50 values of 681 nM for HDAC 6 and 3675 nM for HDAC 8, demonstrating their potential as selective anticancer agents .

1.2. Anticancer Activity

The compound has also been explored for its antiproliferative effects against prostate cancer cell lines. A study identified several boronic acid derivatives that exhibit significant activity against LAPC-4 cells, which express the wild-type androgen receptor. The structure-activity relationship (SAR) highlighted that specific substitutions on the boronic acid moiety can enhance biological activity, suggesting a pathway for developing more effective anticancer therapies .

Chemical Synthesis Applications

2.1. Suzuki Coupling Reactions

This compound is frequently employed in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This compound can react with various aryl halides to produce substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Summary of Suzuki Coupling Reactions Using this compound

Reaction TypeAryl Halide UsedProduct Yield (%)Reference
Coupling with Fluorophenyl4-Fluorophenylbromide80-87
Coupling with Hydroxyphenyl4-HydroxyphenylbromideHigh
Coupling with Cyanophenyl4-CyanophenylbromideModerate

Sensor Development

3.1. Chemical Sensors

The unique properties of this compound derivatives have led to their use in developing chemical sensors for detecting biomolecules. These sensors exploit the reversible binding of boronic acids to diols and polyols, enabling the detection of glucose and other carbohydrates through fluorescence changes or electrochemical signals .

Case Studies

4.1. Fluorescent Probes for Oxidative Stress Detection

Recent studies have developed fluorescent probes based on boronic acid derivatives that can detect oxidative stress markers like peroxynitrite. These probes demonstrate high stability and specificity, making them useful tools for studying oxidative damage in biological systems .

4.2. Development of Antiandrogens

Research has also focused on synthesizing new antiandrogen compounds using this compound as a key intermediate. These compounds aim to treat prostate cancer by inhibiting androgen receptor signaling pathways, showing promising results in preclinical studies .

Q & A

Q. What synthetic methodologies are recommended for preparing (3-Hydroxypyridin-2-yl)boronic acid, and what are the critical parameters for optimizing yield?

A one-step protocol, inspired by Murray’s synthesis of arylidene heterocycles, could be adapted using Suzuki-Miyaura cross-coupling between pyridine derivatives and boronic acid precursors . Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base optimization : Potassium carbonate or sodium hydroxide to stabilize intermediates.
  • Temperature control : Reactions typically proceed at 80–100°C under inert conditions.
    Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the boronic acid from unreacted aryl halides .

Q. How can researchers characterize this compound and confirm its structural integrity?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and boron coupling patterns.
  • LC-MS/MS : For detecting trace impurities (e.g., residual catalysts or unreacted precursors) at sub-ppm levels .
  • FT-IR : To identify the B–O stretching band (~1350 cm⁻¹) and hydroxyl groups.
    Note: Boronic acids may form cyclic trimers (boroxines) under anhydrous conditions, complicating analysis. Use D₂O exchange or derivatization with diols to suppress trimerization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

Adopt a multi-tiered approach:

  • In vitro cytotoxicity assays : Test against glioblastoma (U87-MG) or other cancer cell lines using MTT or resazurin assays. Include bortezomib (a proteasome inhibitor) as a positive control .
  • Mechanistic studies : Use fluorescence polarization to assess binding to proteasomal subunits or diol-containing glycoproteins.
  • Data normalization : Account for batch-to-batch variability in compound purity by quantifying impurities via LC-MS/MS .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation strategies include:

  • Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol-binding specificity .
  • Surface functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to minimize nonspecific protein adsorption .
  • Competitive elution : Apply sorbitol or fructose solutions to displace weakly bound analytes .

Q. How do kinetic properties of this compound binding to diols impact real-time biosensor design?

Stopped-flow fluorescence studies show boronic acid-diol binding occurs within seconds, with kon values following the order: fructose > mannose > glucose . For sensor design:

  • Response time : Ensure sensor polymers (e.g., redox-active poly-nordihydroguaiaretic acid) have fast diffusion rates to match binding kinetics.
  • Reversibility : Use moderately acidic buffers (pH 5.0–6.0) to reset the sensor without degrading the boronic acid .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they resolved?

Challenges include low abundance, matrix interference, and boronic acid instability. Solutions:

  • LC-MS/MS in MRM mode : Achieve sensitivity down to 1 ppm using a triple quadrupole MS with ESI+ ionization.
  • Derivatization-free protocols : Avoid time-consuming steps by optimizing mobile phases (e.g., 0.1% formic acid in acetonitrile/water) .
  • Stability testing : Store samples at –80°C and analyze within 24 hours to prevent hydrolysis.

Methodological Considerations

Q. How can researchers sequence peptide conjugates of this compound using MALDI-MS?

  • Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) for in situ esterification to suppress trimerization .
  • Fragmentation analysis : Perform MS/MS on DHB-modified peptides to resolve branched structures.
  • Throughput : Apply single-bead analysis to screen combinatorial libraries efficiently .

Q. What computational tools aid in predicting the mutagenic potential of boronic acid impurities in drug formulations?

  • In silico mutagenicity alerts : Use tools like Derek Nexus or Sarah Nexus to identify structural alerts (e.g., α,β-unsaturated carbonyl groups).
  • Quantitative structure-activity relationship (QSAR) models : Validate predictions with Ames testing for impurities exceeding 1 ppm thresholds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.